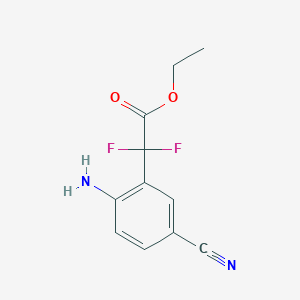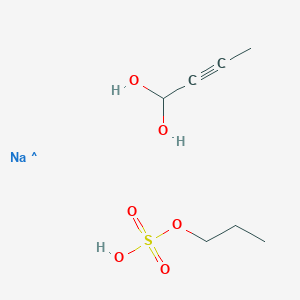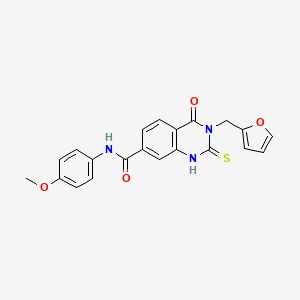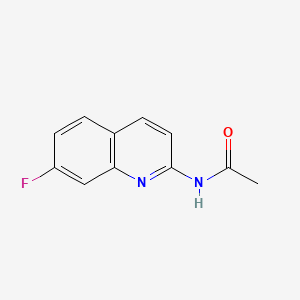
4-(2-Aminophenyl)morpholin-3-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Aminophenyl)morpholin-3-one hydrochloride is a chemical compound with the molecular formula C10H13ClN2O2 and a molecular weight of 228.67542 . It is known for its applications in various fields, including pharmaceuticals and chemical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)morpholin-3-one hydrochloride typically involves the reaction of 2-chloroethoxyethanol with 4-nitroaniline in the presence of a catalyst such as phenylboronic acid. This reaction produces 2-(2-chloroethoxy)-N-(4-nitrophenyl)acetamide, which is then transformed into 4-(4-nitrophenyl)morpholin-3-one through a one-pot procedure. The final step involves hydrogenation to obtain 4-(2-Aminophenyl)morpholin-3-one .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high yield and purity. The process involves careful control of reaction conditions, including temperature, pressure, and the use of specific solvents and catalysts to optimize the production .
化学反応の分析
Types of Reactions
4-(2-Aminophenyl)morpholin-3-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Hydrogenation is a common reduction reaction used in its synthesis.
Substitution: The compound can undergo substitution reactions, particularly involving the amino group.
Common Reagents and Conditions
Oxidation: Reagents like sodium hypochlorite or calcium hypochlorite are used.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd-C) catalyst.
Substitution: Various nucleophiles can be used depending on the desired product.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, which can be used for further chemical synthesis or as intermediates in pharmaceutical production .
科学的研究の応用
4-(2-Aminophenyl)morpholin-3-one hydrochloride has several applications in scientific research:
Pharmaceuticals: It is used as an intermediate in the synthesis of drugs like rivaroxaban, an anticoagulant.
Analytical Chemistry: The compound is used in analytical testing to detect and measure pharmaceutical impurities.
Biological Research: It serves as a tool for studying various biochemical pathways and molecular interactions.
作用機序
The mechanism of action of 4-(2-Aminophenyl)morpholin-3-one hydrochloride involves its interaction with specific molecular targets. In the case of its use as an intermediate for rivaroxaban, it targets factor Xa, a key enzyme in the coagulation pathway. By inhibiting this enzyme, it helps prevent blood clot formation .
類似化合物との比較
Similar Compounds
4-(4-Aminophenyl)morpholin-3-one: Another morpholinone derivative used in pharmaceutical synthesis.
4-(3-Aminophenyl)morpholin-3-one: Used as an intermediate in the preparation of protein kinase inhibitors.
Uniqueness
4-(2-Aminophenyl)morpholin-3-one hydrochloride is unique due to its specific structure, which allows it to be used as a versatile intermediate in the synthesis of various pharmaceuticals, particularly anticoagulants like rivaroxaban .
特性
分子式 |
C10H13ClN2O2 |
|---|---|
分子量 |
228.67 g/mol |
IUPAC名 |
4-(2-aminophenyl)morpholin-3-one;hydrochloride |
InChI |
InChI=1S/C10H12N2O2.ClH/c11-8-3-1-2-4-9(8)12-5-6-14-7-10(12)13;/h1-4H,5-7,11H2;1H |
InChIキー |
JFPYWFIFRWHQRO-UHFFFAOYSA-N |
正規SMILES |
C1COCC(=O)N1C2=CC=CC=C2N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2'-Dimethoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14114056.png)
![amino 2-[2-[4-[2-amino-6-[(1R)-1-[4-chloro-2-(3-methylpyrazol-1-yl)phenyl]-2,2,2-trifluoroethoxy]pyrimidin-4-yl]phenyl]-6-[(2-ethoxy-2-oxoethyl)carbamoyl]phenyl]propanoate](/img/structure/B14114061.png)
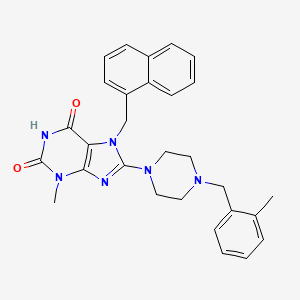
![2-((2-(4-fluorophenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B14114075.png)

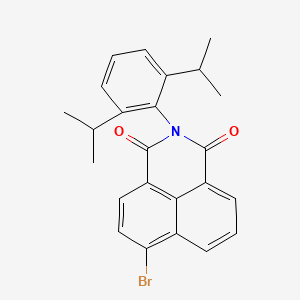

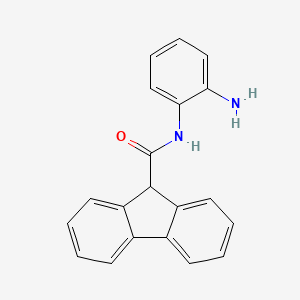
![6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-N-[(2S)-1-[(2S)-2-{[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-2-{[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]carbamoyl}-1-methoxy-2-methylethyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl](methyl)amino}-3-methylbutanamido]](/img/structure/B14114125.png)
